Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]-
Overview
Description
“Benzene, 1-methoxy-4-(methylthio)-” is a chemical compound with the formula C8H10OS. It has a molecular weight of 154.229 . It is also known by other names such as Anisole, p-(methylthio)-; p-(Methylthio)anisole; p-Anisyl methyl sulfide; p-Methoxyphenyl methyl sulfide; Methyl p-methoxyphenyl sulfide; Methyl 4-methoxyphenyl sulfide; 1-Methoxy-4-methylthiobenzene; 4-(Methylthio)anisole; 4-Methoxythiophenol, S-methyl-; Methyl p-anisyl sulfide; NSC 124839; 1-Methoxy-4-(methylsulfanyl)benzene .
Molecular Structure Analysis
The molecular structure of “Benzene, 1-methoxy-4-(methylthio)-” can be viewed using Java or Javascript .Scientific Research Applications
Polymer Chemistry Applications
The study by Dittmer et al. (1992) explores the novel generation of inifers, specifically 1,4-Bis(1-methoxy-1-methylethyl)benzene, as initiator/transfer agents for cationic polymerizations. This compound's activation requires an excess of BCl3, indicating a complex formation between the ether and BCl3, which significantly impacts the ion formation mechanism in polymerization processes (Dittmer, Pask, & Nuyken, 1992).
Organic Synthesis and Catalysis
In the realm of organic synthesis, Matsumoto, Takase, & Ogura (2008) reported on the novel formation of iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes via iodine-induced intramolecular cyclization. This reaction pathway opens new avenues for synthesizing iodine-substituted benzenes, showcasing the versatility of sulfur-containing methoxy benzene derivatives in synthesizing complex organic molecules (Matsumoto, Takase, & Ogura, 2008).
Materials Science and Luminescence Properties
Kim et al. (2021) synthesized and studied the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, where R includes methoxy groups. Their research demonstrated the influence of methoxy and cyano groups on the luminescence properties of these compounds, enhancing quantum yields and revealing unique solvatochromic effects. This study indicates the potential of methoxy-substituted benzene derivatives in developing materials with specific luminescent properties (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).
Properties
IUPAC Name |
1-methoxy-4-(methylsulfanylmethoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-11-10-5-3-9(4-6-10)7-12-8-13-2/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOPAHVWGRYACX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90521214 | |
Record name | 1-Methoxy-4-{[(methylsulfanyl)methoxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90521214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88023-83-0 | |
Record name | 1-Methoxy-4-{[(methylsulfanyl)methoxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90521214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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